3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1334546-33-6
VCID: VC2584875
InChI: InChI=1S/C4H8F3NO.ClH/c1-3(9,2-8)4(5,6)7;/h9H,2,8H2,1H3;1H
SMILES: CC(CN)(C(F)(F)F)O.Cl
Molecular Formula: C4H9ClF3NO
Molecular Weight: 179.57 g/mol

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride

CAS No.: 1334546-33-6

Cat. No.: VC2584875

Molecular Formula: C4H9ClF3NO

Molecular Weight: 179.57 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride - 1334546-33-6

Specification

CAS No. 1334546-33-6
Molecular Formula C4H9ClF3NO
Molecular Weight 179.57 g/mol
IUPAC Name 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol;hydrochloride
Standard InChI InChI=1S/C4H8F3NO.ClH/c1-3(9,2-8)4(5,6)7;/h9H,2,8H2,1H3;1H
Standard InChI Key NYMNLWVSNZJVCJ-UHFFFAOYSA-N
SMILES CC(CN)(C(F)(F)F)O.Cl
Canonical SMILES CC(CN)(C(F)(F)F)O.Cl

Introduction

Chemical Identity and Properties

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride is the hydrochloride salt of 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol, a fluorinated amino alcohol with distinctive chemical characteristics. The compound features a trifluoromethyl group, which significantly influences its chemical behavior and potential applications. This salt form enhances its solubility and stability in aqueous solutions, making it particularly valuable for various research and industrial purposes.

Physical and Chemical Properties

The compound is characterized by its well-defined molecular structure and specific physical properties as outlined in Table 1.

PropertyValue
Molecular FormulaC₄H₉ClF₃NO
Molecular Weight179.57 g/mol
CAS Number1334546-33-6
IUPAC Name3-amino-1,1,1-trifluoro-2-methylpropan-2-ol;hydrochloride
Standard InChIInChI=1S/C4H8F3NO.ClH/c1-3(9,2-8)4(5,6)7;/h9H,2,8H2,1H3;1H
Standard InChIKeyNYMNLWVSNZJVCJ-UHFFFAOYSA-N
SMILESCC(CN)(C(F)(F)F)O.Cl
PubChem Compound71757351

Table 1: Physical and Chemical Properties of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride

Structural Features

The structural characteristics of 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride include a central carbon atom bonded to three fluorine atoms (trifluoromethyl group), an amine group (-NH₂), and a hydroxyl group (-OH). This specific configuration contributes significantly to its reactivity profile and potential as a precursor in organic synthesis. The presence of the trifluoromethyl group notably alters the compound's chemical behavior compared to non-fluorinated analogues, enhancing its lipophilicity and potentially affecting its interactions within biological systems.

Synthesis Methods

Multiple synthetic routes have been reported for the preparation of 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride, highlighting its accessibility for research and industrial applications. These methods typically involve the synthesis of the free base followed by conversion to the hydrochloride salt to enhance stability and solubility.

Symbol (GHS)GHS07
Signal WordWarning
Hazard StatementsH319-H315-H302-H335
Precautionary StatementsP264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P-P264-P270-P301+P312-P330-P501

Table 2: Hazard Classification of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride

The hazard statements indicate that the compound:

  • Causes serious eye irritation (H319)

  • Causes skin irritation (H315)

  • Harmful if swallowed (H302)

  • May cause respiratory irritation (H335)

Comparative Analysis with Similar Compounds

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride shares structural similarities with several compounds, yet its unique features distinguish it in terms of reactivity and potential applications.

Structural Analogues

Table 3 presents a comparative analysis of 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol with structurally similar compounds.

Compound NameMolecular FormulaUnique Features
3-Amino-2-methylpropan-1-olC₄H₁₁NOLacks trifluoromethyl group
3-Amino-1-hydroxypropaneC₃H₉NODoes not contain fluorine or methyl group
3-Amino-1,1-difluoroethanolC₂H₅F₂NOContains two fluorine atoms instead of three
3-Amino-N,N-dimethylpropanamideC₅H₁₂N₂OContains an amide functional group instead of alcohol
3-Amino-1,1,1-trifluoropropan-2-olC₃H₆F₃NOLacks methyl group on carbon-2

Table 3: Comparison of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol with Similar Compounds

Distinctive Features

The uniqueness of 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride lies in its trifluoromethyl group and tertiary alcohol structure. These features significantly alter its chemical behavior compared to similar compounds, particularly in terms of:

  • Enhanced lipophilicity due to the trifluoromethyl group

  • Modified acidity of the hydroxyl group

  • Altered nucleophilicity of the amino group

  • Improved metabolic stability in biological systems

  • Distinct hydrogen bonding capabilities

Biological Activity and Research Perspectives

Research indicates that 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride exhibits biological activity that may have significant implications for pharmaceutical development.

Interaction with Biological Macromolecules

Studies focusing on the interactions between 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride and biological macromolecules are essential for understanding its potential therapeutic applications. These interactions may involve:

  • Protein binding studies

  • Enzyme inhibition assays

  • Receptor interaction analyses

  • Metabolic pathway investigations

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